2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
Description
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a pyridine-based propionic acid derivative characterized by a trifluoromethyl group at the pyridine’s 4-position and a dimethylamino group at the 6-position. Its molecular formula is C₁₇H₁₈F₃N₃O₂ (calculated from ), with a molecular weight of 353.34 g/mol. The compound’s structure includes a phenoxy-propionic acid backbone, which is common in anti-inflammatory and metabolic modulator agents, as suggested by patents covering related derivatives (). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethylamino substituent may influence electronic properties and binding interactions .
Properties
IUPAC Name |
2-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-10(16(23)24)25-13-6-4-5-11(7-13)14-8-12(17(18,19)20)9-15(21-14)22(2)3/h4-10H,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSOLGFMIHLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid typically involves multiple steps, starting with the preparation of the pyridine and phenoxy intermediates. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation, amination, and trifluoromethylation.
Coupling Reaction: The pyridine intermediate is then coupled with a phenoxy compound using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Final Acidification: The coupled product is then subjected to acidification to obtain the final propionic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenoxy or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl-pyridine moiety can enhance binding affinity and specificity, while the phenoxy-propionic acid group can modulate the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Chloro-Substituted Analog
- Compound: 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid
- Molecular Formula: C₁₅H₁₁ClF₃NO₃ ()
- Molecular Weight : 345.7 g/mol ()
- The chloro-substituted analog has a lower molecular weight and may exhibit higher electrophilicity, impacting reactivity and metabolic pathways .
Pyridine Positional Isomer
- Compound: 2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid
- Key Differences: The dimethylamino and trifluoromethyl groups are shifted to the pyridine’s 2- and 5-positions, respectively. This positional isomerism could affect the molecule’s three-dimensional conformation, influencing interactions with hydrophobic pockets or enzymatic active sites .
Backbone Modifications: Ester and Amide Derivatives
Ethyl Ester Derivative
- Compound: 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester
- Molecular Formula : C₁₉H₂₂F₃N₃O₃ (derived from )
- Molecular Weight : 382.39 g/mol ()
- Key Differences : Esterification of the carboxylic acid group improves cell membrane permeability, acting as a prodrug. The ethyl ester is discontinued commercially (), possibly due to hydrolysis instability or insufficient in vivo conversion to the active acid form .
Amide Derivative
Core Heterocycle Replacements
Pyrimidine-Based Analog
- Compound: 2-(3-{6-[2-(2,4-Dichlorophenyl)-ethylamino]-2-methoxy-pyrimidin-4-yl}-phenyl)-2-methyl-propionic acid
- Molecular Formula : C₂₃H₂₂Cl₂N₄O₃ (derived from )
- Key Differences: Replacing pyridine with pyrimidine introduces additional hydrogen-bonding sites.
Sulfanyl-Linked Analog
- Compound : 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)propionic Acid
- Molecular Formula: C₉H₇ClF₃NO₂S ()
- Molecular Weight : 285.67 g/mol
- Key Differences: The phenoxy group is replaced with a sulfanyl (-S-) linkage, increasing acidity (pKa ~3–4) and redox sensitivity. This compound is marketed as a pharmaceutical impurity standard, suggesting its role in quality control for related drugs .
Patent Context and Therapeutic Potential
Patents () highlight propionic acid derivatives as anti-inflammatory agents, emphasizing the importance of substituents like trifluoromethyl groups for potency and pharmacokinetics. The discontinued status of some analogs () may reflect challenges in balancing efficacy, stability, and safety.
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | Pyridine | 6-Dimethylamino, 4-CF₃, phenoxy-propionic | C₁₇H₁₈F₃N₃O₂ | 353.34 | High lipophilicity, potential anti-inflammatory |
| 2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid | Pyridine | 6-Cl, 4-CF₃, phenoxy-propionic | C₁₅H₁₁ClF₃NO₃ | 345.7 | Higher electrophilicity, discontinued |
| 2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide | Pyridine | 6-Dimethylamino, 4-CF₃, phenoxy-propionamide | C₁₇H₁₈F₃N₃O₂ | 353.34 | Enhanced stability, amide bioisostere |
| 2-(3-{6-[2-(2,4-Dichlorophenyl)-ethylamino]-2-methoxy-pyrimidin-4-yl}-phenyl)-2-methyl-propionic acid | Pyrimidine | 2-Methoxy, dichlorophenyl-ethylamino | C₂₃H₂₂Cl₂N₄O₃ | 497.35 | Kinase inhibition potential |
Biological Activity
2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid is a compound with significant potential in various biological applications. Its structure suggests that it may interact with biological systems in ways that could be therapeutically beneficial. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17F3N2O3
- Molecular Weight : 354.32 g/mol
- CAS Number : 1311278-71-3
The compound's biological activity is primarily attributed to its ability to modulate various cellular pathways. The presence of a pyridine ring and a phenoxy group suggests potential interactions with G protein-coupled receptors (GPCRs) and other signaling molecules.
Key Mechanisms
- Anti-inflammatory Effects : Research indicates that compounds similar to this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines, making it a candidate for further investigation in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α and IL-6 release | |
| Antiproliferative | Inhibited growth in cancer cell lines | |
| Cytokine modulation | Altered levels of IFN-γ and IL-10 |
Case Studies
- Anti-inflammatory Study : A study evaluated the effects of related compounds on peripheral blood mononuclear cells, demonstrating a significant decrease in TNF-α levels without toxicity. This suggests that this compound may have similar properties .
- Cancer Cell Line Testing : In vitro tests showed that derivatives of this compound inhibited the proliferation of several cancer cell lines, indicating potential as a chemotherapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
